molecular formula C15H19ClF3NO B044364 Lanperisone hydrochloride CAS No. 116287-13-9

Lanperisone hydrochloride

Cat. No. B044364
CAS RN: 116287-13-9
M. Wt: 321.76 g/mol
InChI Key: PHBZFPOOJUGYCR-RFVHGSKJSA-N
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Description

WTLNSAGYLL-CONH2 is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is known for its moderate affinity for GAL3 receptors, with Ki values of 88 and 271 nM for GAL2 and GAL3, respectively . This compound has been studied for its antiepileptogenic properties, as it prevents full seizures and postkindling increases in hippocampal excitability .

Scientific Research Applications

WTLNSAGYLL-CONH2 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its interactions with biological receptors, particularly GAL2 and GAL3 receptors.

    Medicine: WTLNSAGYLL-CONH2 has potential therapeutic applications, particularly in the treatment of epilepsy due to its antiepileptogenic properties.

    Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and other chemical products.

Chemical Reactions Analysis

WTLNSAGYLL-CONH2 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to a decrease in the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another functional group.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of WTLNSAGYLL-CONH2 involves its interaction with GAL2 and GAL3 receptors. By binding to these receptors, the compound exerts its effects on the central nervous system, preventing full seizures and reducing hippocampal excitability . The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

WTLNSAGYLL-CONH2 is unique in its moderate affinity for GAL3 receptors and its antiepileptogenic properties . Similar compounds include other GAL receptor ligands, which may have varying affinities and therapeutic effects. Some of these similar compounds include:

    Galanin: A neuropeptide that binds to GAL receptors and has various physiological effects.

    GAL2 and GAL3 receptor ligands: Other compounds that interact with GAL2 and GAL3 receptors, with varying degrees of affinity and efficacy.

properties

CAS RN

116287-13-9

Molecular Formula

C15H19ClF3NO

Molecular Weight

321.76 g/mol

IUPAC Name

(2R)-2-methyl-3-pyrrolidin-1-yl-1-[4-(trifluoromethyl)phenyl]propan-1-one;hydrochloride

InChI

InChI=1S/C15H18F3NO.ClH/c1-11(10-19-8-2-3-9-19)14(20)12-4-6-13(7-5-12)15(16,17)18;/h4-7,11H,2-3,8-10H2,1H3;1H/t11-;/m1./s1

InChI Key

PHBZFPOOJUGYCR-RFVHGSKJSA-N

Isomeric SMILES

C[C@H](CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl

SMILES

CC(CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl

Canonical SMILES

CC(CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl

synonyms

2-methyl-3-(1-pyrrolidinyl)-4'-trifluoromethylpropiophenone monohydrochloride
NK 433
NK-433
NK433 hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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